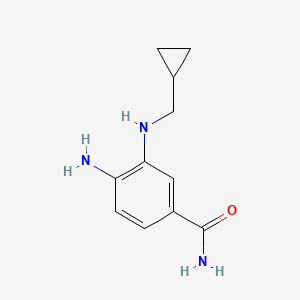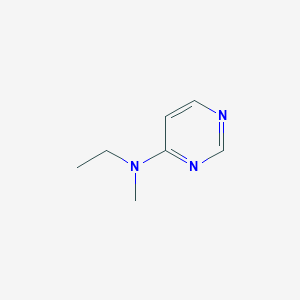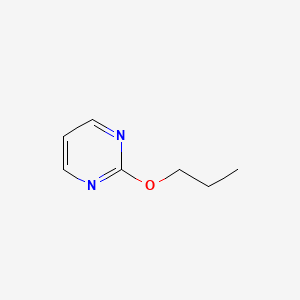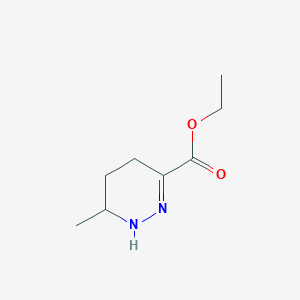
4-Amino-3-((cyclopropylmethyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Amino-3-((cyclopropylmethyl)amino)benzamide typically involves the reaction of 4-amino-3-nitrobenzoic acid with cyclopropylmethylamine under specific reaction conditions. The process includes the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with benzoyl chloride . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Amino-3-((cyclopropylmethyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-((cyclopropylmethyl)amino)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 4-Amino-3-((cyclopropylmethyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-((cyclopropylmethyl)amino)benzamide can be compared with other similar compounds, such as:
4-Amino-3-methylbenzamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and biological activities.
4-Amino-3-ethylbenzamide: Contains an ethyl group instead of a cyclopropylmethyl group, leading to variations in reactivity and applications.
4-Amino-3-(cyclopropylamino)benzamide: Similar structure but with different substituents, affecting its interaction with molecular targets. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
4-amino-3-(cyclopropylmethylamino)benzamide |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H2,13,15) |
InChI-Schlüssel |
ABWIPWZKMDUIQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(C=CC(=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)


![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)

![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)




